- Pyranones, pyridinones and troplones and related compounds, their preparation, compositions and methods for inhibiting influenza RNA polymerase PA endonuclease, World Intellectual Property Organization, , ,

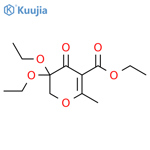

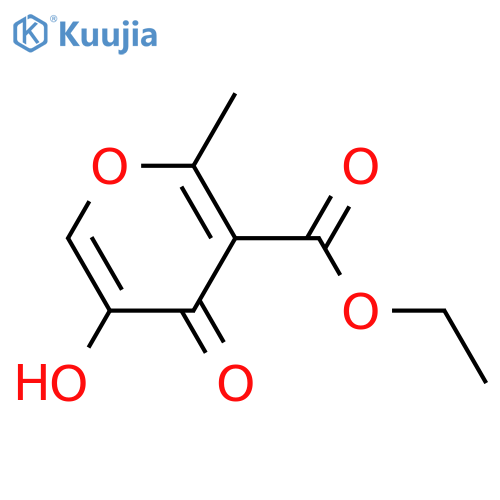

Cas no 944269-40-3 (Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate)

944269-40-3 structure

Produktname:Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

CAS-Nr.:944269-40-3

MF:C9H10O5

MW:198.172703266144

CID:4720937

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

- Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate (ACI)

-

- Inchi: 1S/C9H10O5/c1-3-13-9(12)7-5(2)14-4-6(10)8(7)11/h4,10H,3H2,1-2H3

- InChI-Schlüssel: KDRPRNSKSMOEBC-UHFFFAOYSA-N

- Lächelt: O=C(C1=C(C)OC=C(O)C1=O)OCC

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 3

- Komplexität: 337

- Topologische Polaroberfläche: 72.8

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Sicherheitsinformationen

- Lagerzustand:(BD445069)

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Alichem | A119002244-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$1034.80 | 2023-08-31 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11191-5g |

ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 95% | 5g |

$1650 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750042-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4h-pyran-3-carboxylate |

944269-40-3 | 98% | 1g |

¥8074.00 | 2024-04-24 | |

| Ambeed | A886622-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$769.0 | 2024-04-16 | |

| Chemenu | CM530480-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$923 | 2024-07-19 | |

| Crysdot LLC | CD11007175-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$327 | 2024-07-19 | |

| Crysdot LLC | CD11007175-5g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 5g |

$982 | 2024-07-19 |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux

Referenz

- Fragment-Based Identification of Influenza Endonuclease Inhibitors, Journal of Medicinal Chemistry, 2016, 59(13), 6444-6454

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux

Referenz

- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Formic acid Solvents: Tetrahydrofuran , Water ; 2 h, reflux

Referenz

- Efficient Synthesis of 5-Amido-3-hydroxy-4-pyrones as Inhibitors of Matrix Metalloproteinases, Organic Letters, 2007, 9(13), 2517-2520

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Formic acid Solvents: Water ; reflux

Referenz

- Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure-activity relationship, Bioorganic & Medicinal Chemistry Letters, 2009, 19(7), 1970-1976

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Raw materials

- 1,1-Dimethylethyl 3,3-diethoxy-3,4-dihydro-6-methyl-4-oxo-2H-pyran-5-carboxylate

- 2H-Pyran-5-carboxylic acid, 3,3-diethoxy-3,4-dihydro-6-methyl-4-oxo-, ethyl ester

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Preparation Products

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Verwandte Literatur

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

944269-40-3 (Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate) Verwandte Produkte

- 2640834-92-8(4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine)

- 1806729-69-0(3-Iodo-5-methoxy-4-(trifluoromethoxy)pyridine-2-carbonyl chloride)

- 2751608-20-3((3-Aminocyclobutyl)(imino)methyl-lambda6-sulfanone dihydrochloride)

- 2126179-28-8(Holmium (III) S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

- 871224-68-9((S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate)

- 955649-44-2(N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylmethanesulfonamide)

- 1804044-93-6(Methyl 2-fluoro-6-methyl-3-nitrobenzoate)

- 1396762-41-6(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride)

- 2228652-03-5(3-(3-bromophenyl)propane-1-sulfonamide)

- 2229542-23-6(2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:944269-40-3)Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

Reinheit:99%

Menge:1g

Preis ($):692.0